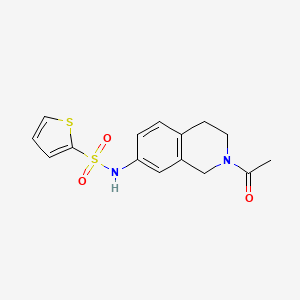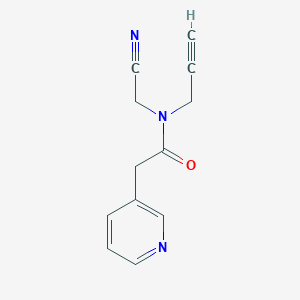
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide is an organic compound that features a pyridine ring, an acetamide group, and both cyanomethyl and prop-2-yn-1-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde, propargylamine, and cyanomethylamine.
Formation of Intermediate: The first step involves the condensation of 3-pyridinecarboxaldehyde with propargylamine to form an imine intermediate.
Addition of Cyanomethylamine: The imine intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine or the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of primary amines, alkenes, or alkanes.
Substitution: Formation of substituted pyridine derivatives or modified acetamide compounds.
Scientific Research Applications
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring and the functional groups allows for versatile interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring at a different position.
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring at the 4-position.
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide is unique due to its specific combination of functional groups and the position of the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
N-(cyanomethyl)-N-prop-2-ynyl-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-7-15(8-5-13)12(16)9-11-4-3-6-14-10-11/h1,3-4,6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWUGRSHSRDZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
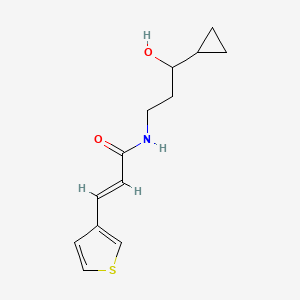

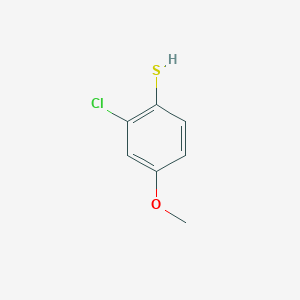
![3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2657059.png)
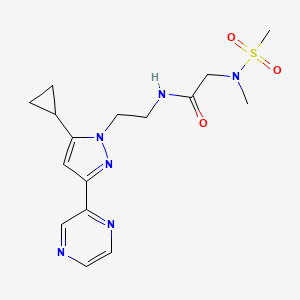
![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)
![4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B2657064.png)
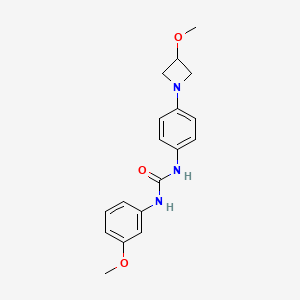
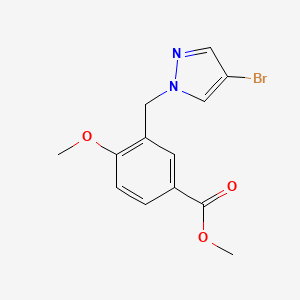
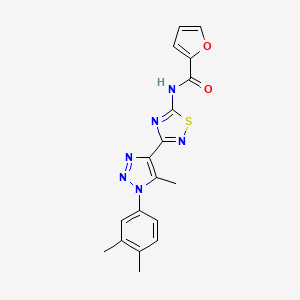
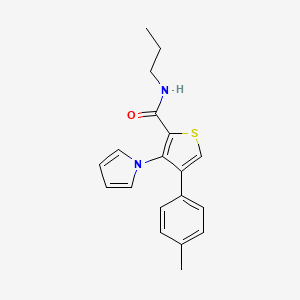
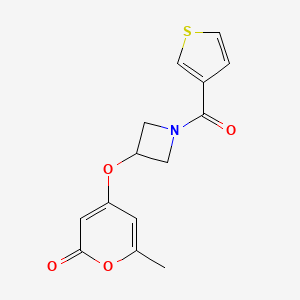
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2657075.png)
